molecular formula C6H7NO2 B105430 Methyl 1H-pyrrole-2-carboxylate CAS No. 1193-62-0

Methyl 1H-pyrrole-2-carboxylate

Cat. No. B105430
Key on ui cas rn: 1193-62-0
M. Wt: 125.13 g/mol
InChI Key: VONGYFFEWFJHNP-UHFFFAOYSA-N
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Patent
US06187799B1

Procedure details

Chlorotrimethylsilane (17.9 mL, 141 mmol, 2.5 equiv) is added in one portion to a solution of pyrrole-2-carboxylic acid (6.28 g, 56.5 mmol) in dry methanol (100 mL) under N2 at rt. After stirring overnight, the reaction mixture is concentrated in vacuo, redissolved in dichloromethane, washed with water, dried (Na2SO4) and concentrated to give 4.62 g of methyl pyrrole-2-carboxylate as a tannish semi-crystalline solid (65%), which was used without further purification. 1H NMR (CDCl3) d 9.3 (br s, 1H), 6.96 (br m, 1H), 6.92 (br m, 1H), 6.29 (br q, 1H), 3.86 (s, 3H).
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)[CH3:3].[NH:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]([OH:13])=[O:12]>CO>[NH:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]([O:13][CH3:3])=[O:12]

Inputs

Step One
Name
Quantity
17.9 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
6.28 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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